Boiling Point Differentiation: ~55 °C Higher Than the Same-Formula Isomer HFTB
Among C₄H₄F₆O fluorinated alcohols, the boiling point emerges as a decisive differentiator. 1-Propanol, 3,3,3-trifluoro-2-(trifluoromethyl)- exhibits a predicted boiling point of 117.5 ± 35.0 °C at 760 mmHg, which is approximately 55 °C higher than its constitutional isomer 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol (HFTB, CAS 1515-14-6, bp 60.5–61.5 °C), and also substantially exceeds the boiling points of HFIP (58.6 °C) and TFE (74 °C) [1]. This elevated boiling point arises from the primary alcohol structure enabling stronger intermolecular hydrogen bonding networks compared to the sterically hindered tertiary alcohol HFTB or the secondary alcohol HFIP.
| Evidence Dimension | Boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 117.5 ± 35.0 °C (predicted, ACD/Labs) |
| Comparator Or Baseline | HFTB (CAS 1515-14-6): 60.5–61.5 °C; HFIP (CAS 920-66-1): 58.6 °C; TFE (CAS 75-89-8): ~74 °C |
| Quantified Difference | Δ ~55 °C higher vs. HFTB; Δ ~59 °C higher vs. HFIP; Δ ~43 °C higher vs. TFE |
| Conditions | ACD/Labs Percepta Platform prediction for target; experimentally measured values for comparators |
Why This Matters
A ~55 °C boiling point elevation over the same-formula isomer directly impacts solvent selection for higher-temperature reactions, distillation-based purification strategies, and volatile organic compound (VOC) emission profiles in industrial processes.
- [1] CAS Common Chemistry. 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Boiling Point 60.5–61.5 °C. https://commonchemistry.cas.org/detail?cas_rn=1515-14-6 View Source
